molecular formula C11H20ClNO B1434115 5-Methoxyadamantan-2-amine hydrochloride CAS No. 1803589-52-7

5-Methoxyadamantan-2-amine hydrochloride

Cat. No. B1434115
M. Wt: 217.73 g/mol
InChI Key: MPJBYMBALNVNOM-UHFFFAOYSA-N
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Description

5-Methoxyadamantan-2-amine hydrochloride is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.73 g/mol .


Molecular Structure Analysis

The InChI code for 5-Methoxyadamantan-2-amine hydrochloride is 1S/C11H19NO.ClH/c1-13-11-4-7-2-8 (5-11)10 (12)9 (3-7)6-11;/h7-10H,2-6,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Methoxyadamantan-2-amine hydrochloride is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Synthesis and Resolution of Amino Acids : In the study by Shimohigashi, Lee, and Izumiya (1976), the synthesis and resolution of certain amino acids, including the 2-amino-5-(p-methoxyphenyl)pentanoic acid (Amp), are described. These amino acids are constituents in AM-toxins, highlighting the compound's relevance in the synthesis of biologically active molecules (Shimohigashi, Lee, & Izumiya, 1976).

  • Peripheral Dopamine Blocking Agent : Jarboe et al. (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, an effective antagonist to the hypotensive effect of dopamine. This compound's synthesis and dopamine-blocking properties highlight its potential use in studying neurotransmitter systems (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

  • Anticoccidial and Antimicrobial Activity : The study by Georgiadis (1976) investigates the synthesis of 5-amino derivatives of certain compounds with notable antimicrobial and anticoccidial activities. This research emphasizes the potential pharmaceutical applications of derivatives of 5-Methoxyadamantan-2-amine hydrochloride (Georgiadis, 1976).

  • Inhibitor of 5-Hydroxytryptamine : Takagi et al. (1969) found that 3-(2'-benzylaminoethyl)-5-methoxyindol hydrochloride is a potent competitive inhibitor of 5-hydroxytryptamine, illustrating the compound's role in neurochemical research (Takagi, Takayanagi, Irikura, Nishino, & Itô, 1969).

  • Medical Intermediates Synthesis : Zhang Ping-rong (2009) conducted a study on the synthesis of 2-alkoxypentan-3-amine hydrochlorides, including 2-methoxypentan-3-amine hydrochloride. These compounds are important medical intermediates, indicating the significance of 5-Methoxyadamantan-2-amine hydrochloride in medical chemistry (Ping-rong, 2009).

  • Antineoplastic Agents : Pettit et al. (2003) reported the synthesis and biological evaluation of certain antineoplastic agents, including the derivatives of 5-Methoxyadamantan-2-amine hydrochloride. This study illustrates the compound's potential in cancer research (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).

  • Dendrimer Surface Charge Influence on Bioactivity : Shi et al. (2010) explored the complexation of anticancer agents with dendrimers, showing the importance of surface charge on bioactivity. This research implies the use of 5-Methoxyadamantan-2-amine hydrochloride in the development of drug delivery systems (Shi, Lee, Chen, Shen, Xiao, Zhu, Baker, & Wang, 2010).

Safety And Hazards

While specific safety and hazard information for 5-Methoxyadamantan-2-amine hydrochloride was not found, it’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

5-methoxyadamantan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11;/h7-10H,2-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJBYMBALNVNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)C(C(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyadamantan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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